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Compound of Interest

Compound Name: H-89 Dihydrochloride

Cat. No.: B1663607 Get Quote

An in-depth examination of the potent protein kinase A inhibitor, H-89 Dihydrochloride, for

researchers, scientists, and drug development professionals. This guide covers its core

attributes, mechanism of action, target selectivity, and detailed experimental protocols.

H-89 Dihydrochloride is a well-characterized, cell-permeable, and reversible inhibitor of

cAMP-dependent protein kinase (PKA).[1][2] It acts as a potent, ATP-competitive inhibitor,

making it a valuable tool for investigating PKA-mediated signaling pathways.[1][2] This

technical guide provides comprehensive information on its properties and applications in

research.

Core Compound Properties
A summary of the key physicochemical properties of H-89 Dihydrochloride is presented

below. It is important to note the distinction in CAS numbers between the dihydrochloride salt

and the free base form of the compound.
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Property Value Citations

Product Name H-89 Dihydrochloride [1][2]

Synonyms

N-[2-((p-

Bromocinnamyl)amino)ethyl]-5

-isoquinolinesulfonamide 2HCl

[1]

CAS Number 130964-39-5 [3][4][5]

CAS Number (Free Base) 127243-85-0 [5]

Molecular Formula C₂₀H₂₀BrN₃O₂S · 2HCl [1][6]

Molecular Weight 519.28 g/mol [1][4][5]

Purity ≥98% (HPLC) [4]

Solubility

Soluble in DMSO (up to 100

mg/ml) and Water (up to 25

mM)

[5][6]

Storage

Store at -20°C. Stock solutions

are stable for up to 4 months

at 4°C.

[2][6]

Mechanism of Action and Target Selectivity
H-89 Dihydrochloride functions by competitively binding to the ATP pocket on the catalytic

subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.[2] While

it is a potent and selective inhibitor of PKA, it also exhibits inhibitory activity against other

kinases, typically at higher concentrations.[2] The selectivity of H-89 Dihydrochloride across a

panel of kinases is detailed below.
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Target Kinase Kᵢ (nM) IC₅₀ (nM) Citations

PKA 48 ~50 - 135 [1][2][6]

S6K1 - 80

MSK1 - 120

ROCK-II - 270 [1]

PKG - ~500 [2]

PKCμ - ~500 [2]

PKBα - 2600

MAPKAP-K1b - 2800

CaM Kinase II 29,700 - [1]

Casein Kinase I 38,300 - [1]

MLCK 28,300 - [1]

PKC 31,700 - [1]

The cAMP/PKA Signaling Pathway
H-89 Dihydrochloride is a critical tool for dissecting the cAMP/PKA signaling cascade. This

pathway is initiated by the binding of extracellular signals to G-protein coupled receptors

(GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the

catalytic subunits, which can then phosphorylate a multitude of downstream targets, including

the transcription factor CREB (cAMP response element-binding protein). H-89 directly inhibits

the PKA catalytic subunit, blocking all subsequent downstream events.
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Diagram 1: The cAMP/PKA signaling pathway and the inhibitory action of H-89.

Experimental Protocols
H-89 Dihydrochloride can be utilized in a variety of experimental settings to probe PKA

function. Below are detailed protocols for a cell-based assay and an in vitro kinase assay.

Cell-Based Assay: Inhibition of Forskolin-Induced CREB
Phosphorylation
This protocol describes how to assess the inhibitory effect of H-89 on PKA activity in a cellular

context by measuring the phosphorylation of a known PKA substrate, CREB, via Western

blotting. Forskolin is used to directly activate adenylyl cyclase, leading to a robust increase in

cAMP and subsequent PKA activation.
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Diagram 2: Experimental workflow for assessing H-89-mediated inhibition of CREB
phosphorylation.

Materials:

H-89 Dihydrochloride

Dimethyl sulfoxide (DMSO)

Cell line of interest (e.g., SKNMC cells)

Appropriate cell culture medium and reagents

Forskolin

Phosphate-buffered saline (PBS)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE and Western blotting equipment

Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Stock Solution Preparation: Prepare a 20 mM stock solution of H-89 Dihydrochloride by

dissolving 5.19 mg in 0.5 mL of DMSO.[2] Store at -20°C.

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow,

typically for 24 hours.

Pre-treatment: The following day, dilute the H-89 stock solution in a cell culture medium to

the desired final working concentration (e.g., 10 µM to 30 µM).[2] Remove the old medium
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from the cells and replace it with the H-89-containing medium. Incubate for 30 minutes at

37°C.[2]

Stimulation: Prepare a stock solution of Forskolin in DMSO. Add Forskolin directly to the

medium to a final concentration of 30 µM and incubate for an additional 10 minutes at 37°C.

[2]

Cell Lysis: Immediately after stimulation, place the culture dish on ice, aspirate the medium,

and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and

transfer the lysate to a microcentrifuge tube.

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein

concentration of the supernatant using a BCA assay.

Western Blotting: Normalize protein samples, prepare them with Laemmli buffer, and resolve

them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane and probe with primary antibodies against

phospho-CREB (Ser133) and total CREB overnight. The total CREB serves as a loading

control for the CREB protein itself.

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated

secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities for phospho-CREB and total CREB. A successful

experiment will show a significant decrease in the phospho-CREB/total CREB ratio in H-89-

treated samples compared to the Forskolin-only control.

In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of H-89 on

PKA activity in a cell-free system.

Materials:

H-89 Dihydrochloride
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Recombinant active PKA catalytic subunit

PKA substrate (e.g., Kemptide or a recombinant protein substrate)

ATP (including radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other

detection methods)

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper for radiometric

assays, phosphospecific antibodies for ELISA/Western blot, or ADP-Glo™ Kinase Assay)

Procedure:

Prepare H-89 Dilutions: Prepare a series of dilutions of H-89 Dihydrochloride in the kinase

reaction buffer to determine the IC₅₀ value.

Kinase Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the kinase

reaction buffer, the PKA substrate, and the desired concentration of H-89 (or vehicle control).

Initiate Reaction: Add recombinant PKA to the mixture and pre-incubate for 5-10 minutes at

30°C.

Start Phosphorylation: Initiate the phosphorylation reaction by adding ATP. The final

concentration of ATP should ideally be close to the Kₘ of PKA for ATP if determining

competitive inhibition.

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes),

ensuring the reaction is in the linear range.

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of

Mg²⁺, or SDS-PAGE loading buffer).

Detection and Analysis: Detect the amount of phosphorylated substrate using your chosen

method. For radiometric assays, spot the reaction mixture onto phosphocellulose paper,

wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity. For
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antibody-based methods, proceed with ELISA or Western blot protocols. Plot the percentage

of kinase activity against the logarithm of H-89 concentration to calculate the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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